molecular formula C13H8ClF3S B14583176 1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene CAS No. 61405-42-3

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene

Katalognummer: B14583176
CAS-Nummer: 61405-42-3
Molekulargewicht: 288.72 g/mol
InChI-Schlüssel: CCAXQFMKGHCLPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound with the molecular formula C13H8ClF3S It is a derivative of benzene, where a chlorine atom and a trifluoromethyl group are attached to the benzene ring through a sulfanyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the reaction of 1-chloro-2-iodobenzene with 3-(trifluoromethyl)benzenethiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to yield difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Phenol Derivatives: Formed through nucleophilic substitution.

    Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.

    Fluoromethyl Derivatives: Formed through reduction of the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-2-(trifluoromethyl)benzene
  • 1-Chloro-3-(trifluoromethyl)benzene
  • 1-Chloro-4-(trifluoromethyl)benzene

Uniqueness

1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is unique due to the presence of both a trifluoromethyl group and a sulfanyl linkage, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

61405-42-3

Molekularformel

C13H8ClF3S

Molekulargewicht

288.72 g/mol

IUPAC-Name

1-chloro-2-[3-(trifluoromethyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C13H8ClF3S/c14-11-6-1-2-7-12(11)18-10-5-3-4-9(8-10)13(15,16)17/h1-8H

InChI-Schlüssel

CCAXQFMKGHCLPF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)SC2=CC=CC(=C2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.